2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. The presence of nitrogen in the ring system makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- typically involves the use of nucleophilic attack and intramolecular cyclization. Starting materials such as cyclopentanes and piperidine derivatives are commonly used . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Various substituents can be introduced into the molecule by replacing existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octan-6-ol: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.
Uniqueness
What sets 2-Azabicyclo[2.2.2]octan-6-ol, 6-ethyl-2-(phenylmethyl)- apart is its specific substitution pattern and the presence of both an ethyl and phenylmethyl group. These substitutions can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications .
Properties
CAS No. |
61707-38-8 |
---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-benzyl-6-ethyl-2-azabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C16H23NO/c1-2-16(18)10-14-8-9-15(16)17(12-14)11-13-6-4-3-5-7-13/h3-7,14-15,18H,2,8-12H2,1H3 |
InChI Key |
UNOXLQXGZPSNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1N(C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.